molecular formula C9H14N2 B1278489 4-[2-(Methylamino)ethyl]aniline CAS No. 32868-32-9

4-[2-(Methylamino)ethyl]aniline

Cat. No.: B1278489
CAS No.: 32868-32-9
M. Wt: 150.22 g/mol
InChI Key: NNIPOYNUFNLQMO-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)ethyl]aniline, also known as N-Methyltyramine, is an organic compound with the molecular formula C9H13NO. It is a derivative of phenethylamine and is structurally related to other biologically active amines. This compound is known for its presence in various plants and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylamino)ethyl]aniline typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-hydroxyphenethylamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylamino)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Methylamino)ethyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in neurotransmission and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-(Methylamino)ethyl]aniline involves its interaction with specific molecular targets, such as receptors and enzymes. It is believed to exert its effects by modulating neurotransmitter release and uptake, influencing various signaling pathways in the body. The exact molecular targets and pathways are still under investigation, but it is known to interact with adrenergic and dopaminergic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Methylamino)ethyl]aniline is unique due to its specific methylamino group, which imparts distinct chemical and biological properties. This modification can influence its interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

4-[2-(methylamino)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIPOYNUFNLQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437113
Record name 4-[2-(Methylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32868-32-9
Record name 4-[2-(Methylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by catalytic hydrogenation of 4-(2-methylamino-ethyl)-nitrobenzene over palladium-charcoal in methanol analogously to Example 39c.
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